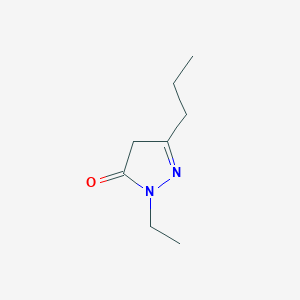
1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and one oxygen atom, making it a versatile scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of propyl bromide to introduce the propyl group at the 5-position . The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents at the 3-position.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its use in medicinal chemistry and as a precursor for various pharmaceuticals.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Used in the synthesis of heterocyclic compounds and exhibits similar biological activities.
Uniqueness
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups enhance its lipophilicity and bioavailability, making it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-ethyl-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(11)10(4-2)9-7/h3-6H2,1-2H3 |
Clave InChI |
ZSVLDXSIVLBDPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=O)C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















